BRD4770

Catalog No.
S548520
CAS No.
1374601-40-7
M.F
C25H23N3O3
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRD4770

CAS Number

1374601-40-7

Product Name

BRD4770

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BRD4770; BRD-4770; BRD 4770.

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4

The exact mass of the compound Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate is 413.17394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BRD4770 is a potent, cell-permeable chemical probe that selectively inhibits the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). As a functional inhibitor of H3K9 di- and tri-methylation, it serves as a critical tool for investigating the role of this specific epigenetic mark in gene expression and cell state specification. Its primary, well-documented utility lies in its capacity to induce a senescent phenotype in cancer cells, providing a targeted mechanism for studying cell cycle arrest and chromatin structure. [1]

Direct substitution of BRD4770 with other common G9a/GLP inhibitors, such as BIX-01294 or even the potent cellular probe UNC0638, is inadvisable for specific research applications. While these compounds share the same primary targets, they induce significant apoptosis at effective concentrations, which can confound the interpretation of experimental results. [1] BRD4770 is mechanistically distinct, inducing G2/M cell-cycle arrest and senescence through activation of the ATM pathway without causing DNA damage or apoptosis. This makes it an irreplaceable tool for specifically investigating non-apoptotic cell fate decisions driven by G9a/GLP inhibition.

Avoids Confounding Apoptotic Effects Seen with Common G9a/GLP Inhibitors

In direct comparative assays, BRD4770 treatment did not increase caspase-3/7 activity in PANC-1 cells, even after 72 hours of exposure at effective concentrations. [1] This is in stark contrast to the first-generation inhibitor BIX-01294, which strongly induced apoptosis after only 24 hours. The widely used cellular probe UNC0638 also induced caspase activity at higher concentrations, an effect unrelated to its G9a inhibition. [1] The absence of an apoptotic signature for BRD4770 is a critical performance differentiator for ensuring that observed phenotypes are a direct result of G9a/GLP inhibition rather than off-target toxicity.

Evidence DimensionInduction of Apoptosis (Caspase-3/7 Activity)
Target Compound DataNo increase in caspase activity at any concentration tested (up to 72h)
Comparator Or BaselineBIX-01294: Strong induction at 24h. UNC0638: Induction at higher concentrations at 72h.
Quantified DifferenceQualitatively distinct cellular outcome; BRD4770 is non-apoptotic at effective concentrations.
ConditionsPANC-1 human pancreatic cancer cells

This enables the specific study of G9a/GLP inhibition on senescence or cell cycle, free from the confounding variable of apoptosis, leading to more reliable and interpretable data.

Demonstrated In Vivo Efficacy in a Vascular Injury Model

BRD4770 has been validated for in vivo applications, overcoming the primary limitation of potent cellular probes like UNC0638, which exhibit poor pharmacokinetic properties. [REFS-1, REFS-2] In a mouse model of carotid artery wire injury, systemic administration of BRD4770 significantly suppressed neointima formation. [1] Treated animals exhibited a significantly smaller intima-to-media ratio and reduced intimal area compared to the vehicle control group, confirming the compound's bioavailability and target engagement in a whole-animal system.

Evidence DimensionReduction of Neointima Formation In Vivo
Target Compound DataSignificantly smaller intima-to-media ratio and intima area vs. control
Comparator Or BaselineVehicle (DMSO) control group in mice
Quantified DifferenceStatistically significant suppression of pathological vascular remodeling
ConditionsMouse carotid artery wire injury model

This validates BRD4770 for in vivo research, a critical capability lacking in widely used cellular probes like UNC0638, making it a suitable choice for preclinical studies.

Induces Senescence via Non-Genotoxic ATM Pathway Activation

A key mechanistic differentiator for BRD4770 is its ability to activate the ATM kinase pathway and induce senescence without causing detectable DNA damage. [1] While many chemical inducers of senescence function as DNA-damaging agents, treatment with BRD4770 did not increase DNA strand breaks as measured by comet assay. This demonstrates that BRD4770-induced senescence is triggered by changes in chromatin structure resulting from G9a/GLP inhibition, not by a genotoxic stress response.

Evidence DimensionDNA Damage Induction (Comet Assay)
Target Compound DataNo increase in comet tail moment length
Comparator Or BaselineBaseline (untreated PANC-1 cells)
Quantified DifferenceNo detectable DNA damage at concentrations that activate ATM and induce senescence
ConditionsPANC-1 cells treated with 5 μM BRD4770 for 24 hours

This provides a specific and clean tool to investigate chromatin-mediated, non-genotoxic triggers of the ATM pathway and cellular senescence, avoiding pleiotropic effects of DNA damage.

In Vivo Studies of Epigenetic Regulation in Disease Models

For preclinical research requiring systemic administration to investigate the role of G9a/GLP in diseases such as vascular restenosis, cancer, or neurological disorders. Its demonstrated efficacy in a mouse model confirms its suitability for animal studies where target engagement and a pharmacodynamic response are required. [1]

Mechanistic Studies of Non-Apoptotic Cellular Senescence

When the primary research goal is to induce and study cellular senescence while explicitly avoiding apoptosis. BRD4770 allows for the clear attribution of phenotypic changes to G9a/GLP inhibition-induced senescence, a task complicated by the use of cytotoxic analogs. [2]

Deconvolution of ATM Pathway Signaling from DNA Damage

For projects aiming to dissect the signaling pathways upstream of senescence. BRD4770 is the correct choice for isolating and studying ATM kinase activation in a non-genotoxic context, enabling the investigation of chromatin-based triggers of this critical cell cycle regulator. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

413.17394160 Da

Monoisotopic Mass

413.17394160 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BRD4770

Dates

Last modified: 08-15-2023
1: Yuan Y, Tang AJ, Castoreno AB, Kuo SY, Wang Q, Kuballa P, Xavier R, Shamji AF, Schreiber SL, Wagner BK. Gossypol and an HMT G9a inhibitor act in synergy to induce cell death in pancreatic cancer cells. Cell Death Dis. 2013 Jun 27;4:e690. doi: 10.1038/cddis.2013.191. PubMed PMID: 23807219; PubMed Central PMCID: PMC3702302.
2: Yuan Y, Wang Q, Paulk J, Kubicek S, Kemp MM, Adams DJ, Shamji AF, Wagner BK, Schreiber SL. A small-molecule probe of the histone methyltransferase G9a induces cellular senescence in pancreatic adenocarcinoma. ACS Chem Biol. 2012 Jul 20;7(7):1152-7. doi: 10.1021/cb300139y. Epub 2012 Apr 30. PubMed PMID: 22536950; PubMed Central PMCID: PMC3401036.

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